7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 7th position and a phenyl group at the 2nd position.
Preparation Methods
The synthesis of 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis (solid-liquid) to afford the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid. The structures of synthesized compounds are elucidated using spectral data such as 1H NMR and 13C NMR, as well as X-ray diffraction .
Chemical Reactions Analysis
7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include halogenated derivatives, ethyl bromoacetate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form π-π interactions with aromatic amino acids in the binding sites of proteins, thereby influencing their activity . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but with the bromine atom at the 6th position.
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Contains ethyl and methyl groups instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Biological Activity
7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial agent, anticancer properties, and its role in inhibiting various biological pathways.
Chemical Structure and Properties
The compound features a fused imidazole and pyridine ring system, with a bromine atom at the 7-position and a phenyl group at the 2-position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that imidazo[4,5-b]pyridines exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class, including this compound, have shown effectiveness against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) (µmol/ml) |
---|---|
Bacillus pumilis | 7.69 |
Streptococcus faecalis | 3.67 |
Escherichia coli | 29.41 |
Enterobacter cloacae | 22.76 |
These findings suggest that derivatives of this compound can be potent against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Imidazo[4,5-b]pyridine compounds have also been investigated for their anticancer properties. The structural similarity to purines allows these compounds to interact with various cancer-related pathways. For instance, studies have shown that certain derivatives inhibit key kinases involved in cancer progression.
A notable example is the inhibition of GSK3 (Glycogen Synthase Kinase 3), where modifications at the C-7 position enhance inhibitory potency. Compounds designed around this scaffold showed promising results in preclinical models of cancer .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Targeting kinases like B-Raf and GSK3 involved in cell signaling pathways.
- Antiviral Activity : Some derivatives have shown potential against viral infections by modulating host cell responses .
- Antioxidant Properties : The ability to scavenge free radicals has been noted, contributing to cellular protection mechanisms .
Case Studies
Several studies have explored the efficacy of imidazo[4,5-b]pyridine derivatives:
- Antimicrobial Efficacy : A comparative study highlighted that certain derivatives demonstrated MIC values comparable to standard antibiotics like ciprofloxacin against E. coli and Bacillus pumilis .
- Cancer Inhibition : A series of compounds derived from imidazo[4,5-b]pyridine were evaluated for their ability to inhibit cancer cell proliferation in vitro, showing IC50 values in the low micromolar range .
Properties
Molecular Formula |
C12H8BrN3 |
---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
7-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-9-6-7-14-12-10(9)15-11(16-12)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) |
InChI Key |
DCOBFKMSJSWVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=CC(=C3N2)Br |
Origin of Product |
United States |
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